2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride
Description
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide hydrochloride is a piperidine-derived compound featuring a cyclopropyl substituent at the 3-position of the piperidine ring and an acetamide group at the 4-position. This compound is listed in Enamine Ltd.'s Building Blocks Catalogue as a hydrochloride salt, indicating its utility in medicinal chemistry as a synthetic intermediate or pharmacophore . The cyclopropyl group enhances lipophilicity and metabolic stability compared to unsubstituted piperidines, while the acetamide moiety provides hydrogen-bonding capacity, a key feature for target engagement.
Properties
IUPAC Name |
2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-10(13)5-8-3-4-12-6-9(8)7-1-2-7;/h7-9,12H,1-6H2,(H2,11,13);1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCFSMCWHJXKQS-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCC2CC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1CC(=O)N)C2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride involves several steps:
Formation of Piperidine Ring: : Starting from cyclopropylamine, it undergoes a cyclization reaction with 1,4-dichlorobutane under anhydrous conditions to form the piperidine ring.
Introduction of Acetamide Group: : This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions with strict control over temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry is sometimes employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of amide oxides.
Reduction: : Reduction reactions can convert the acetamide group to amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : The compound undergoes nucleophilic substitution reactions, where the acetamide group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium methoxide in methanol.
Major Products Formed
Oxidation: : Formation of oxides and hydroxylamines.
Reduction: : Conversion to amine derivatives.
Substitution: : Formation of varied substituted amides.
Scientific Research Applications
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride has broad applications:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of complex alkaloids and heterocyclic compounds.
Biology: : Serves as a scaffold in the design of enzyme inhibitors and receptor modulators.
Medicine: : Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: : Utilized in the manufacturing of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as:
Enzymes: : Inhibits enzyme activity by binding to the active site, preventing substrate access.
Receptors: : Modulates receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence, emphasizing substituents, physicochemical properties, and biological relevance:
Key Differences and Implications
Cyclopropyl vs. Sulfonyl Groups :
- The cyclopropyl group in the target compound enhances lipophilicity and steric hindrance compared to sulfonyl-containing analogs (e.g., 6b–6d in ). This may improve blood-brain barrier penetration for CNS-targeted therapies but reduce solubility.
- Sulfonyl groups (e.g., 6b–6d) increase polarity and enzyme-binding affinity, as seen in their sEH inhibition activity .
Amide vs.
Stereochemical Complexity :
- The (3R,4S) configuration of the target compound contrasts with hydroxylated derivatives (e.g., ), which exhibit higher solubility but reduced conformational rigidity.
Biological Target Specificity :
- Annulen-substituted acetamides () show specificity for sEH due to bulky substituents, while the target’s compact cyclopropyl group may favor alternative targets like GPCRs or transporters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
